1-(4-nitrophenyl)-3-phenylbenzo[f]quinoline
Description
1-(4-nitrophenyl)-3-phenylbenzo[f]quinoline is a complex organic compound belonging to the benzoquinoline family. This compound is characterized by its unique structure, which includes a nitrophenyl group and a phenyl group attached to a benzoquinoline core. Benzoquinolines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry.
Properties
IUPAC Name |
1-(4-nitrophenyl)-3-phenylbenzo[f]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16N2O2/c28-27(29)20-13-10-18(11-14-20)22-16-24(19-7-2-1-3-8-19)26-23-15-12-17-6-4-5-9-21(17)25(22)23/h1-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDMVYOKKIAIBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C4=CC=CC=C4C=C3)C(=C2)C5=CC=C(C=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-nitrophenyl)-3-phenylbenzo[f]quinoline can be synthesized through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an arylboronic acid. This reaction is known for its mild conditions and high functional group tolerance .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in this process include palladium catalysts, aryl halides, and arylboronic acids.
Chemical Reactions Analysis
Types of Reactions: 1-(4-nitrophenyl)-3-phenylbenzo[f]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur on the phenyl and nitrophenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas and palladium on carbon are commonly used.
Substitution: Electrophilic reagents such as halogens and nitrating agents are used for substitution reactions.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives of the compound.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1-(4-nitrophenyl)-3-phenylbenzo[f]quinoline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 1-(4-nitrophenyl)-3-phenylbenzo[f]quinoline involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the normal function of the DNA and leading to cell death. It can also inhibit enzymes involved in DNA replication and repair, contributing to its potential anticancer activity .
Comparison with Similar Compounds
- 3-chlorobenzo[f]quinoline-2-carbaldehyde
- 2-((3-chlorobenzo[f]quinolin-2-yl)methylene)hydrazine-1-carbothioamide
- Quinazolinone derivatives
Uniqueness: 1-(4-nitrophenyl)-3-phenylbenzo[f]quinoline is unique due to its specific structural features, such as the presence of both a nitrophenyl and a phenyl group attached to the benzoquinoline core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
